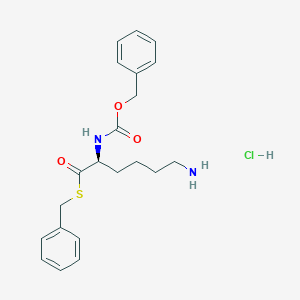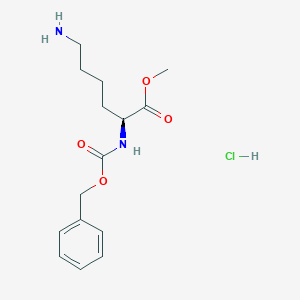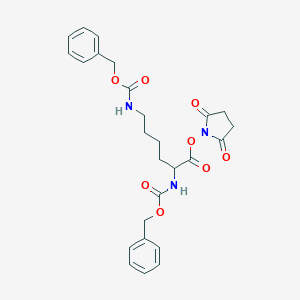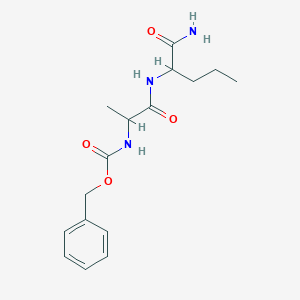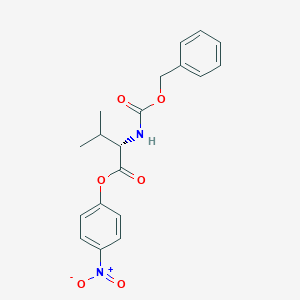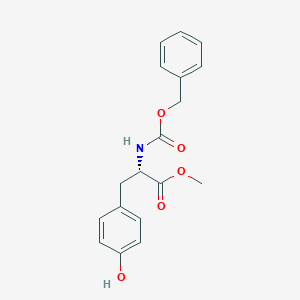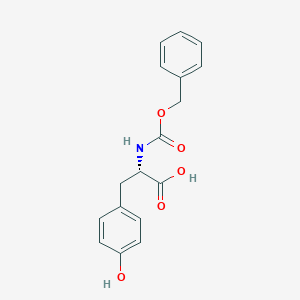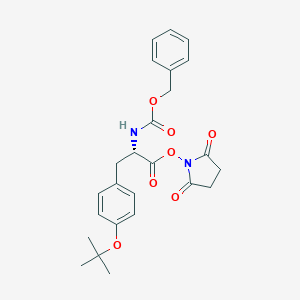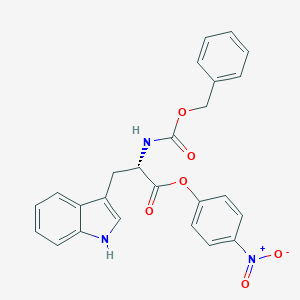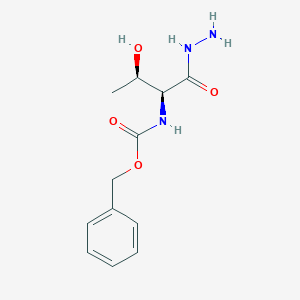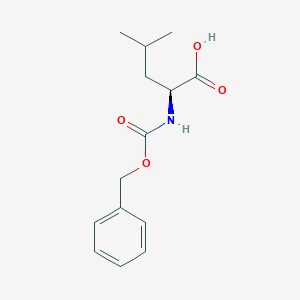
N-Benzyloxycarbonyl-L-leucine
Descripción general
Descripción
N-Benzyloxycarbonyl-L-leucine is a derivative of L-leucine, obtained by the substitution of a benzyloxycarbonyl group on the nitrogen atom . It is used as a reactant for peptide-based preparation of potential antitumor agents, preparation of cyclopropyl peptidomimetics, and peptide synthesis .
Synthesis Analysis
The non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from lipophilic N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and hydrophilic L-leucine (Leu), by N, N’-dicyclohexylcarbodiimide (DCC) as a condensing agent, was carried out using a reversed micellar system .Molecular Structure Analysis
The molecular formula of N-Benzyloxycarbonyl-L-leucine is C14H19NO4 . The molecular weight is 265.31 .Chemical Reactions Analysis
The reaction of N-Benzyloxycarbonyl-L-leucine involves consecutive reactions of Z-L-Asp and L-Phe with the enzyme and with the Z-L-Asp–enzyme complex, with the second reaction being the rate-determining step .Physical And Chemical Properties Analysis
N-Benzyloxycarbonyl-L-leucine has a molecular weight of 265.31 . It is a liquid at 20 degrees Celsius .Aplicaciones Científicas De Investigación
Peptide Synthesis
Z-Leu-OH is commonly used as a reactant in peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Preparation of Potential Antitumor Agents
Z-Leu-OH is used in the peptide-based preparation of potential antitumor agents . It’s involved in the synthesis of compounds that have shown promising results in inhibiting tumor progression .
Preparation of Cyclopropyl Peptidomimetics
This compound is also used in the preparation of cyclopropyl peptidomimetics . These are compounds that mimic peptides and can have various therapeutic applications, including acting as enzyme inhibitors .
Non-Enzymatic Synthesis of Dipeptides
Z-Leu-OH is used in the non-enzymatic synthesis of dipeptides . For example, it has been used in the synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from lipophilic N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and hydrophilic L-leucine (Leu) .
Role in Muscle Growth and Metabolic Health
Leucine, the core component of Z-Leu-OH, has been found to have anabolic effects on muscle and other tissues . It can stimulate protein synthesis by activating the mTORC1 signaling pathway . The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects .
Potential Therapeutic Agent
Specific studies have demonstrated that Leucine promotes muscle growth and metabolic health in animals and humans, making it a promising therapeutic agent . However, it is essential to note that Leucine supplementation may cause digestive issues or interact with certain medications, and more study is required to determine definitively optimal dosages .
Mecanismo De Acción
Target of Action
It’s known that z-leu-oh is a derivative of the amino acid leucine, which plays a crucial role in protein synthesis and metabolic regulation in cells .
Mode of Action
It’s known that leucine derivatives can interact with various cellular components, potentially influencing protein synthesis and other cellular processes .
Biochemical Pathways
Z-Leu-OH, as a leucine derivative, may be involved in the same biochemical pathways as leucine. Leucine is a key player in major metabolic pathways, such as central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .
Pharmacokinetics (ADME Properties)
As a leucine derivative, it’s reasonable to assume that it might share some pharmacokinetic properties with leucine .
Result of Action
It’s known that leucine and its derivatives can influence protein synthesis and cellular metabolism, potentially affecting cell growth and function .
Safety and Hazards
Direcciones Futuras
The non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from lipophilic N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and hydrophilic L-leucine (Leu), by N, N’-dicyclohexylcarbodiimide (DCC) as a condensing agent, was carried out using a reversed micellar system . This synthesis was successful and the effects of its operational conditions, the DCC concentration, w0, and the pH on the kinetic parameters and the maximum yields were investigated .
Propiedades
IUPAC Name |
(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPFMEKVPDBMCG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174011 | |
| Record name | Leucine, N-carboxy-, N-benzyl ester, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloxycarbonyl-L-leucine | |
CAS RN |
2018-66-8 | |
| Record name | Benzyloxycarbonyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2018-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucine, N-carboxy-, N-benzyl ester, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucine, N-carboxy-, N-benzyl ester, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-leucine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48HHX9XNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of N-Benzyloxycarbonyl-L-leucine in a research context?
A1: N-Benzyloxycarbonyl-L-leucine is primarily used as a protected form of the amino acid L-leucine in peptide synthesis. [] This protection strategy is crucial for controlling the order of amino acid addition during peptide chain assembly.
Q2: Can you provide an example of how N-Benzyloxycarbonyl-L-leucine's activity has been studied?
A2: Researchers have investigated the use of N-Benzyloxycarbonyl-L-leucine p-nitrophenyl ester as a substrate to assess the enzymatic activity of various proteases. For instance, it has been used to determine the activity of subtilisin enzymes in cleaning products, providing a faster and more precise alternative to traditional casein digestion methods. [] This application highlights the compound's role in understanding enzyme kinetics and behavior.
Q3: How does the structure of N-Benzyloxycarbonyl-L-leucine relate to its function in enzymatic studies?
A3: The structure of N-Benzyloxycarbonyl-L-leucine features a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of L-leucine. This protecting group is specifically recognized and cleaved by certain enzymes, allowing researchers to monitor enzymatic activity by measuring the release of the p-nitrophenol leaving group. [, ]
Q4: Are there any studies focusing on the use of N-Benzyloxycarbonyl-L-leucine in peptide cyclization reactions?
A5: Yes, researchers have employed N-Benzyloxycarbonyl-L-leucine in peptide cyclization studies, specifically in the synthesis of cyclic peptides related to gramicidin S. [] These studies investigated how the position of the protected L-leucine within linear pentapeptide precursors influenced the formation of cyclic monomers or dimers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




